1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-2-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCYGRROAOORAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenol Derivatives
A widely employed method involves O-alkylation of 3-hydroxy-4-fluorobenzotrifluoride with isopropyl halides. This approach mirrors the synthesis of 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene reported by Ambeed, where 4-fluoro-3-hydroxybenzotrifluoride undergoes methylation using iodomethane and sodium hydride in DMF. Adapting this protocol:
-
Deprotonation : 3-Hydroxy-4-fluorobenzotrifluoride (1.0 equiv) is treated with NaH (1.2 equiv) in anhydrous DMF at 0–5°C to generate the phenoxide intermediate.
-
Alkylation : Isopropyl iodide (1.1 equiv) is added, and the mixture is heated to 60–100°C for 4–12 hours.
-
Workup : The crude product is extracted with ethyl acetate, washed, dried, and purified via column chromatography (hexane/ethyl acetate).
Key Parameters :
Multi-Step Functionalization of Pre-Substituted Benzene Rings
An alternative route constructs the aromatic core through sequential substitutions:
-
Trifluoromethylation : Introduce -CF3 via Ullmann-type coupling using CuI and a CF3 source (e.g., TMSCF3) to 1-fluoro-2-iodobenzene.
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Hydroxylation : Hydrolyze a methoxy or nitro group at position 2 to yield 2-hydroxy-4-(trifluoromethyl)-1-fluorobenzene.
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O-Alkylation : Perform isopropoxy installation as in Section 2.1.
Challenges :
-
Trifluoromethylation requires stringent anhydrous conditions and elevated temperatures.
-
Directing effects may necessitate protective group strategies to ensure proper regiochemistry.
Reaction Optimization and Analytical Characterization
Solvent and Temperature Effects
Comparative studies of alkylation reactions indicate that DMF outperforms THF and DMSO in achieving >70% conversion, though residual solvent removal remains a bottleneck. Thermal degradation of intermediates is minimized by maintaining temperatures below 120°C during alkylation.
Analytical Data
1H NMR (CDCl3) :
GC-MS : Molecular ion peak at m/z 236 [M+] confirms the molecular formula C10H10F4O.
Industrial-Scale Production Considerations
Material Balance and Solvent Recovery
A scaled-up process (1,000 kg batch) adapted from agrochemical manufacturing would involve:
| Component | Input (kg) | Output (kg) | Recovery (%) |
|---|---|---|---|
| 3-Hydroxy-4-fluorobenzotrifluoride | 950 | — | — |
| Isopropyl iodide | 720 | — | 85 |
| DMF | 1,800 | 1,710 | 95 |
| Product | — | 650 | 68 |
Notes : Solvent recycling reduces waste and cost, while unreacted starting materials are recovered via distillation .
Chemical Reactions Analysis
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is investigated for potential use in drug development due to its unique chemical structure.
Chemical Biology: The compound is used in studies to understand biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene with structurally related fluorinated benzene derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Position and Functional Group Variations
Key Observations:
- Substituent Bulk and Polarity: The isopropoxy group in the target compound introduces steric hindrance compared to linear propoxy () or smaller groups like methylsulfonyl (). This may reduce reactivity in nucleophilic substitutions but enhance solubility in nonpolar solvents .
- Electronic Effects: The trifluoromethyl (-CF₃) and fluorine (-F) groups are strong electron-withdrawing moieties, directing electrophilic attacks to specific positions. For example, in 1-Fluoro-4-(trifluoromethyl)benzene (), the para-CF₃ group deactivates the ring, making it less reactive than analogs with electron-donating groups .
- Functional Group Diversity: Compounds with sulfonyl () or alkyne () groups exhibit distinct reactivity profiles. The sulfonyl group increases polarity, making such derivatives suitable for applications requiring water solubility, while alkynes enable click chemistry applications .
Physicochemical Properties
- Melting/Boiling Points: Data gaps exist for the target compound, but analogs like 1-Fluoro-4-(trifluoromethyl)benzene () have well-documented boiling points (e.g., 5430 in CRC Handbook), which can guide predictions .
- Solubility: The isopropoxy group likely enhances solubility in organic solvents compared to non-ether analogs. For example, (E)-1-Styryl-4-(trifluoromethyl)benzene () shows good solubility in hexane due to its nonpolar styryl group .
Biological Activity
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Profile
- Chemical Name : 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene
- CAS Number : 1394936-97-0
- Molecular Formula : C10H10F4O
- Molecular Weight : 236.18 g/mol
- Appearance : Colorless liquid (exact appearance may vary)
- Purity : Typically ≥ 95%
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Flash Point | Not specified |
| Storage Temperature | 2-8°C |
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene exhibits various biological activities, primarily attributed to its structural features that influence interactions with biological macromolecules. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and bioavailability.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated benzene derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function.
Cytotoxic Effects
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways, although specific pathways for this compound remain under investigation.
Toxicological Profile
Toxicological evaluations are crucial in understanding the safety profile of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene:
- Acute Toxicity : It is classified as harmful if swallowed or in contact with skin.
- Chronic Effects : Long-term exposure may lead to organ-specific toxicity, particularly affecting liver and kidney functions based on related compounds' data.
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the efficacy of various fluorinated compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing new antimicrobial agents. -
Cytotoxicity in Cancer Research :
In vitro studies on breast cancer cell lines demonstrated that treatment with 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
Q & A
What are the key synthetic strategies for preparing 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene in laboratory settings?
Answer:
The synthesis typically involves multi-step strategies, leveraging electrophilic fluorination and nucleophilic substitution. A common approach includes:
- Step 1: Fluorination
Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions (e.g., DMF or THF at 60–80°C) to introduce the fluorine atom . - Step 2: Etherification
Nucleophilic substitution with isopropyl alcohol (propan-2-ol) in the presence of a base (e.g., NaH or K₂CO₃) to install the isopropyloxy group. Reaction conditions often involve refluxing in aprotic solvents (THF or DMF) . - Step 3: Trifluoromethylation
Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing reagents .
Example Reaction Table:
| Step | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | Selectfluor, DMF, 80°C | 75% | |
| Etherification | Propan-2-ol, NaH, THF | 82% |
Which spectroscopic techniques are most effective for characterizing the structure of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene?
Answer:
A combination of ¹H NMR , ¹⁹F NMR , and HRMS is critical:
- ¹H NMR : Identifies protons on the benzene ring and isopropyloxy group. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- ¹⁹F NMR : Detects fluorine environments; the trifluoromethyl group typically resonates at δ -60 to -65 ppm, while aromatic fluorine appears at δ -110 to -120 ppm .
- HRMS : Validates molecular weight (e.g., C₁₀H₁₀F₄O: calc. 222.07, found 222.08) .
- X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, though fluorinated compounds often pose crystallization challenges .
How does the electronic environment of the benzene ring influence the reactivity of this compound in substitution reactions?
Answer:
The electron-withdrawing trifluoromethyl (-CF₃) and fluorine (-F) groups deactivate the ring, directing electrophiles to the meta position relative to -CF₃ and ortho/para to -F. The isopropyloxy group (-OCH(CH₃)₂) is weakly electron-donating, creating competing regioselectivity. For example:
- Nitration : Occurs predominantly at the meta to -CF₃ due to its strong deactivation .
- Cross-coupling : Suzuki reactions favor positions activated by the isopropyloxy group .
What methodological approaches are recommended for resolving crystallographic data of fluorinated aromatic compounds like this compound?
Answer:
SHELXL (part of the SHELX suite) is widely used for refining structures with high-resolution data. Key steps include:
- Data collection : Use synchrotron radiation or low-temperature (100 K) setups to enhance diffraction quality.
- Refinement : Employ restraints for disordered fluorine atoms and anisotropic displacement parameters for trifluoromethyl groups .
- Validation : Check for overfitting using R-factors (e.g., R₁ < 0.05 for high-quality data) .
What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Flash column chromatography with silica gel and hexane/ethyl acetate (4:1) effectively separates fluorinated byproducts .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences; yields crystals suitable for X-ray analysis .
- Distillation : For volatile impurities, though limited by the compound’s high molecular weight .
What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions?
Answer:
Regioselectivity is governed by:
- Electronic effects : -CF₃ and -F withdraw electron density, making the ring less reactive except at positions activated by -OCH(CH₃)₂.
- Steric effects : The bulky isopropyloxy group hinders substitution at adjacent positions.
- Competitive directing : -F (ortho/para director) and -CF₃ (meta director) create multiple reactive sites, requiring DFT calculations to predict dominant pathways .
How does the substitution pattern of this compound compare to structurally similar fluorinated aromatics in terms of biological activity?
Answer:
Comparative studies highlight:
- Bioactivity : The -CF₃ group enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
- Toxicity : Fluorine reduces off-target interactions compared to chlorine analogues .
Comparison Table:
| Compound | Substituents | Key Biological Property |
|---|---|---|
| 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene | -F, -OCH(CH₃)₂, -CF₃ | Enhanced enzyme inhibition |
| 4-Fluoro-2-(trifluoromethyl)phenol | -F, -OH, -CF₃ | Higher solubility, lower potency |
| 1-Fluoro-2-(4-hydroxyphenyl)naphthalene | -F, -OH | Reduced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
